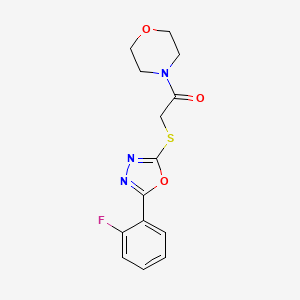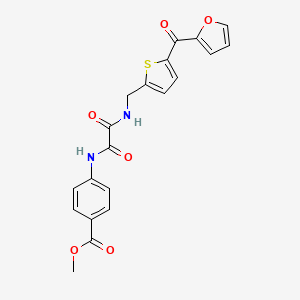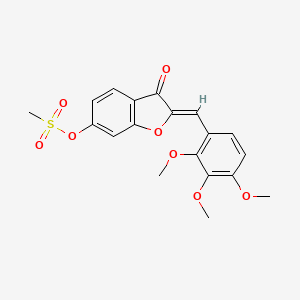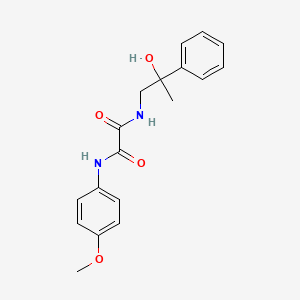
N1-(2-hydroxy-2-phenylpropyl)-N2-(4-methoxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-hydroxy-2-phenylpropyl)-N2-(4-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C18H20N2O4 and its molecular weight is 328.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A novel synthetic approach for the creation of oxalamide derivatives, including N1-(2-hydroxy-2-phenylpropyl)-N2-(4-methoxyphenyl)oxalamide, involves acid-catalyzed rearrangements and offers a high-yield, operationally simple method. This methodology facilitates the synthesis of both di- and mono-oxalamides, providing a foundational technique for producing various oxalamide compounds with potential applications in medicinal chemistry and material science (Mamedov et al., 2016).
Molecular Structure and Analysis
Research into (2-methoxyphenyl)oxalate, a related compound, focuses on understanding the molecular characteristics that dictate chemical behavior. Through synthesis and various spectroscopic analyses, including IR, NMR, and X-ray diffraction, insights into the compound's structure and potential reactivity are gained. Such studies are critical for determining the applicability of these compounds in fields ranging from pharmaceuticals to materials science (Şahin et al., 2015).
Potential Applications in Catalysis and Chemistry
Copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides demonstrate the utility of oxalamide derivatives in facilitating complex chemical transformations. This application is crucial for the development of new pharmaceuticals and materials, showcasing the versatility and importance of oxalamide compounds in synthetic chemistry (De et al., 2017).
Corrosion Inhibition
The synthesis and characterization of acrylamide derivatives, including those related to oxalamide structures, have been investigated for their potential as corrosion inhibitors. This research is particularly relevant for protecting metals in acidic environments, highlighting an industrial application of oxalamide derivatives that extends beyond their biochemical uses (Abu-Rayyan et al., 2022).
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-N'-(4-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-18(23,13-6-4-3-5-7-13)12-19-16(21)17(22)20-14-8-10-15(24-2)11-9-14/h3-11,23H,12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLMTLFCGRTYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-(8-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamido)benzoate](/img/structure/B2504258.png)
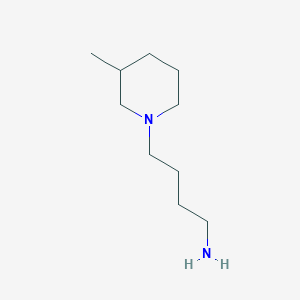

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide](/img/structure/B2504261.png)
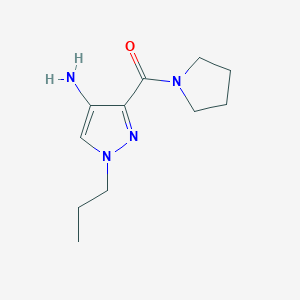



![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2504272.png)
